1-benzyl-3-(1H-indol-6-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(1H-indol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-12-4-2-1-3-5-12)19-14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHURWZTUMMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Pharmacological Relevance of 1 Benzyl 3 1h Indol 6 Yl Urea and Its Chemical Class
Overview of Diverse Biological Activity Profiles
There is no specific information available in the scientific literature regarding the biological activity profile of 1-benzyl-3-(1H-indol-6-yl)urea.
Molecular Target Identification and Ligand-Target Interaction Studies
No molecular targets have been identified for this compound, and no ligand-target interaction studies have been published.
Enzyme Inhibition and Modulation
There is no data on the enzyme inhibition or modulation activity of this compound.
Receptor Agonism and Antagonism Studies
There are no published studies on the receptor agonism or antagonism of this compound.
Interaction with Other Biomolecular Pathways
Information regarding the interaction of this compound with other biomolecular pathways is not available.
Mechanistic Insights into Cellular Responses
There are no mechanistic studies available to provide insights into the cellular responses to this compound.
Cellular Proliferation and Viability Modulation
There is no published data on the effects of this compound on cellular proliferation or viability.
Specific Biochemical Pathway Perturbations
Recent scientific investigations have identified that this compound and its closely related analogues can specifically perturb the Stimulator of Interferon Genes (STING) signaling pathway. nih.govinformahealthcare.comgoogle.com The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an inflammatory response through the production of type I interferons and other cytokines. nih.gov
Aberrant activation of the STING pathway is implicated in the pathophysiology of a range of inflammatory and autoimmune diseases. nih.govgoogle.com Consequently, the inhibition of STING signaling has emerged as a promising therapeutic strategy for these conditions.
Research has demonstrated that indolyl-urea derivatives, including compounds structurally related to this compound, function as STING antagonists. nih.govinformahealthcare.comgoogle.com The primary mechanism of action involves the inhibition of STING palmitoylation. nih.govnih.gov Palmitoylation, the covalent attachment of fatty acids to cysteine residues, is a critical post-translational modification for the activation and trafficking of the STING protein. nih.gov Specifically, studies have pointed to the covalent modification of the Cys91 residue of the STING protein by some indole (B1671886) urea (B33335) derivatives. informahealthcare.com By blocking this essential step, these compounds effectively prevent the subsequent downstream signaling cascade that leads to the production of inflammatory cytokines. nih.gov
A recent study highlighted a series of novel indolyl-urea derivatives as potent STING inhibitors with a representative compound demonstrating efficacy in animal models of STING-mediated inflammation. nih.gov This research underscores the therapeutic potential of this chemical class in treating conditions driven by excessive STING activation. nih.gov
The table below summarizes the key findings regarding the biochemical pathway perturbations by the chemical class of this compound.
| Compound Class | Target Pathway | Mechanism of Action | Therapeutic Relevance |
| Indolyl-urea derivatives | Stimulator of Interferon Genes (STING) Signaling | Inhibition of STING protein palmitoylation, with some compounds covalently modifying the Cys91 residue. nih.govinformahealthcare.comnih.gov | Treatment of inflammatory and autoimmune diseases associated with aberrant STING activation. nih.govgoogle.com |
It is important to note that while the broader class of indolyl-ureas shows promise as STING inhibitors, the specific activity of this compound itself would require further dedicated investigation to fully elucidate its potency and pharmacological profile.
Structure Activity Relationship Sar and Molecular Design of 1 Benzyl 3 1h Indol 6 Yl Urea Analogues
Conformational Analysis of the Urea (B33335) Bridge and its Influence on Bioactivity
The urea moiety (-NH-CO-NH-) is a cornerstone of the 1-benzyl-3-(1H-indol-6-yl)urea structure, playing a pivotal role in establishing key interactions with biological targets. Its conformational properties are therefore of paramount importance. The urea functionality has a degree of rotational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms to the adjacent carbonyl group. nih.gov This results in significant resonance stabilization, which strongly favors a planar conformation. acs.org
Generally, N,N'-di-substituted ureas, such as the parent compound, exist predominantly in a trans,trans conformation in both solid state and solution. nih.gov This specific arrangement allows the two N-H protons to act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These hydrogen bonding capabilities are critical for the molecule's ability to bind to protein targets like kinases or receptors. nih.gov
Impact of Substitutions on the Benzyl (B1604629) Moiety
Modifications to the benzyl group offer a strategic avenue for fine-tuning the biological profile of this compound analogues. The nature and position of substituents on this phenyl ring can significantly affect potency and selectivity.
Research on related urea-containing compounds demonstrates that the benzyl ring often interacts with a hydrophobic pocket in the target protein. Therefore, substitutions that alter its lipophilicity, size, or electronic properties can have profound effects. For example, in one study on urea derivatives, the addition of halogen groups to the phenyl ring resulted in a complete loss of activity at four different melanocortin receptors. nih.gov Conversely, another study on TRPV1 antagonists found that a variety of cyclic amine substituents were well-tolerated at the 4-position of the benzyl group. electronicsandbooks.com
In the context of antitubercular agents, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was developed using a scaffold hopping strategy. researchgate.net This study revealed that substitutions on the benzyl ring were critical for activity. Specifically, the introduction of electron-withdrawing groups, such as chloro and fluoro atoms, led to enhanced potency against Mycobacterium tuberculosis. The 3,4-dichlorobenzyl derivative emerged as the most active compound. researchgate.net These findings underscore the importance of systematic exploration of the benzyl moiety's substitution pattern.
Table 1: Impact of Benzyl Moiety Substitutions on Antitubercular Activity of Related Indole (B1671886) Analogues Data derived from studies on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates. researchgate.net
| Substituent on Benzyl Ring | Biological Activity (MIC in μg/mL against Mtb H37Rv) |
| Unsubstituted | 1 |
| 4-Fluoro | 0.5 |
| 4-Chloro | 0.5 |
| 3,4-Dichloro | 0.25 |
| 4-Methyl | 2 |
| 4-Methoxy | 4 |
Impact of Substitutions on the Indole Moiety (e.g., at the 6-position and N1)
The indole nucleus is a versatile pharmacophore, and its substitution pattern is a critical determinant of biological activity. sci-hub.se For this compound analogues, modifications at the N1 nitrogen and various positions on the bicyclic ring system, particularly the 6-position where the urea linkage is attached, are of great interest.
N1 Position: The N1 position of the indole ring is a common site for modification. In the parent compound, this position is unsubstituted (N-H). However, alkylation or arylation at N1 can significantly modulate activity. The introduction of a benzyl group at the N1 position (N1-benzylation) is a frequently employed strategy to explore additional binding interactions or alter the molecule's physicochemical properties. researchgate.net For instance, studies on survivin inhibitors based on an indole scaffold showed that the N1 substituent plays a key role in potency. nih.gov
6-Position and Other Ring Positions: The point of attachment of the urea group to the indole ring is crucial. While the parent compound is a 6-substituted indole, analogues with the urea at other positions (e.g., 5- or 3-) would be considered positional isomers with potentially different biological profiles. Substitutions elsewhere on the indole ring also heavily influence activity. SAR studies on various indole derivatives have shown that:
Electron-withdrawing groups on the indole ring can be favorable for certain activities. sci-hub.se
The introduction of halogen atoms (e.g., chloro, bromo) at the C5 or C6 positions can enhance binding potencies for specific targets. nih.govmdpi.com
Shifting a key functional group, such as a carboxamide, from position 2 to position 3 of the indole ring can lead to a reduction in activity, highlighting the importance of the substitution pattern. nih.gov
Table 2: Effect of Substitutions on the Indole Moiety in Various Bioactive Analogues
| Indole Modification | Target/Activity | Observation | Reference |
| N1-Benzylation | Antitubercular | Common strategy to enhance activity. | researchgate.net |
| C6-Chloro substitution | Survivin Inhibition | Resulted in potent compound (IC₅₀ = 0.46 µM). | nih.gov |
| C6-Bromo substitution | Survivin Inhibition | Also showed high potency (IC₅₀ = 0.53 µM). | nih.gov |
| C6-Methoxy substitution | Survivin Inhibition | Maintained good activity (IC₅₀ = 0.81 µM). | nih.gov |
| C2-Methyl substitution | Adenosine A₂A Receptor Binding | Enhances binding affinity. | mdpi.com |
Analysis of Positional Isomerism and Stereochemical Effects
Positional isomerism and stereochemistry are fundamental concepts in drug design that can dramatically impact the biological activity of this compound analogues.
Positional Isomerism: The specific arrangement of substituents on both the benzyl and indole rings is critical. As discussed, the parent compound features the urea linkage at the 6-position of the indole. Moving this linkage to other positions, such as C3, C4, C5, or C7, would create positional isomers. Studies on indole-carboxamides have demonstrated that moving the carboxamide moiety from the C2 to the C3 position can diminish biological activity, indicating that the precise location of the linking group is vital for optimal target interaction. nih.gov Similarly, the substitution pattern on the benzyl ring (ortho, meta, para) can lead to significant differences in potency, as different isomers will present their functional groups in distinct spatial orientations. researchgate.net
Stereochemical Effects: Although the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. If a substituent on the benzyl or indole moiety, or on a group attached to them, creates a stereocenter, it is common for one enantiomer to be significantly more active than the other. acs.org This is because biological targets like enzymes and receptors are themselves chiral, and they interact differently with each stereoisomer. For example, enzymatic hydrolysis of a diacetate precursor in one synthesis was used to separate enantiomers, which were then converted into optically pure final products, a common strategy when stereochemistry is critical for function. acs.org
Integration of Fragment-Based and Scaffold Hopping Approaches in Design
Modern drug discovery often leverages advanced strategies like fragment-based design and scaffold hopping to identify and optimize novel bioactive compounds. nih.gov These approaches are highly relevant to the development of analogues of this compound.
Fragment-Based Design: This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. acs.org Once identified, these fragments can be elaborated into more potent leads by "growing" them to occupy adjacent pockets, or by "linking" two or more fragments that bind to different sites. acs.org For a target of this compound, one could envision screening for fragments that mimic the indole, urea, or benzyl portions of the molecule. A validated fragment hit could then be synthetically expanded to recreate or improve upon the interactions of the original lead compound.
Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a different, often structurally distinct, core while preserving the original biological activity. nih.gov The goal is to identify new chemical series with improved properties, such as better pharmacokinetics, novel intellectual property, or different side effect profiles. For this compound, the indole or urea core could be replaced. For example, an indazole could be used as a bioisosteric replacement for the indole ring, a strategy that has proven successful in developing kinase inhibitors. mdpi.com Similarly, the urea linker could be replaced with other groups like a thiourea, amide, or sulfonamide to explore different hydrogen bonding patterns and conformational profiles. acs.org A successful scaffold hop was demonstrated in the design of HIV integrase inhibitors, where a 2,3-dihydroxybenzamide (B143552) scaffold was identified by merging pharmacophores from salicylate (B1505791) and catechol. nih.gov
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3 1h Indol 6 Yl Urea
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of potential drug candidates and for identifying key interactions that contribute to biological activity.
In studies of related urea-containing compounds, molecular docking has been instrumental in elucidating their binding mechanisms with various protein targets, particularly protein kinases. For instance, research on 1-benzyl-3-benzoylurea analogs as potential VEGFR-2 inhibitors revealed that the urea (B33335) moiety is critical for forming hydrogen bonds with key amino acid residues in the kinase hinge region, such as glutamate (B1630785) and aspartate. core.ac.uk Although the designed analogs of 1-benzyl-3-benzoylurea did not exhibit better docking scores than the native ligand, lenvatinib, the study highlighted the importance of the urea scaffold in anchoring the inhibitor to the ATP binding site. researchgate.net
Similarly, docking studies on other urea derivatives targeting kinases like KDR have shown that hydrophobic and hydrogen-bonding interactions are the primary drivers of inhibitory activity. nih.gov For 1-benzyl-3-(1H-indol-6-yl)urea, it can be hypothesized that the indole (B1671886) ring would engage in hydrophobic interactions, while the urea group would form crucial hydrogen bonds with the protein backbone. The benzyl (B1604629) group would likely contribute to further hydrophobic interactions, potentially enhancing binding affinity.
Table 1: Representative Molecular Docking Data for Structurally Related Compounds
| Compound Class | Protein Target | Key Interacting Residues | Reference |
| 1-benzyl-3-benzoylurea analogs | VEGFR-2 | Glu885, Asp1046 | core.ac.uk |
| 4-(1H-indazol-4-yl)phenylamino urea derivatives | KDR | (not specified) | nih.gov |
| 1-aryl-3-(1-acylpiperidin-4-yl) urea derivatives | Soluble Epoxide Hydrolase | Asp335, Tyr383 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.
For classes of compounds similar to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For example, a 3D-QSAR study on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives as KDR inhibitors yielded statistically significant models. nih.gov The CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, showed high predictive ability. nih.gov
In another study on 1-benzoyl-3-benzylurea analogs, a QSAR model was developed and validated, leading to the design of new potent lead compounds. researchgate.net These studies suggest that for this compound, a QSAR model could be developed to predict its activity based on descriptors such as molecular volume, refractivity, polarizability, and hydration energy.
Table 2: Representative QSAR Model Parameters for Structurally Related Compounds
| Compound Class | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
| 4-(1H-indazol-4-yl)phenylamino urea derivatives | CoMFA | 0.504 | 0.913 | (not specified) | nih.gov |
| 4-(1H-indazol-4-yl)phenylamino urea derivatives | CoMSIA | 0.595 | 0.947 | (not specified) | nih.gov |
| 1-benzoyl-3-benzylurea analogs | GA-PLS | (not specified) | (not specified) | (not specified) | researchgate.net |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational landscape of the ligand in the binding site.
Electronic Structure Calculations for Reactivity and Electronic Properties
Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. These properties are crucial for understanding a molecule's reactivity and its ability to interact with a biological target.
For a molecule like this compound, electronic structure calculations could be used to:
Determine the partial charges on the atoms of the urea group to assess their hydrogen bonding potential.
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity.
Calculate the electrostatic potential map to identify regions of the molecule that are likely to engage in electrostatic interactions with the protein.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.
A pharmacophore model for inhibitors related to this compound would likely include:
A hydrogen bond donor feature from the N-H groups of the urea.
A hydrogen bond acceptor feature from the carbonyl oxygen of the urea.
Aromatic/hydrophobic features corresponding to the indole and benzyl rings.
Such a pharmacophore model could be generated based on a set of known active compounds and then used to screen databases for new potential inhibitors. nih.gov For example, a pharmacophore model for non-nucleoside reverse transcriptase inhibitors included hydrophobic groups and a hydrogen-bond acceptor, which was then used for virtual screening to identify potential new leads. nih.gov
Preclinical Biological Evaluation and in Vitro/in Vivo Research Models
Efficacy Assessment in Defined Cellular Systems
No studies detailing the anti-proliferative or cytotoxic effects of 1-benzyl-3-(1H-indol-6-yl)urea against any cancer cell lines have been identified. Research in this area would typically involve treating various cancer cell lines (e.g., breast, lung, colon) with the compound and measuring its effect on cell viability and proliferation using assays such as the MTT, XTT, or colony formation assays. The results would be presented as IC50 values, indicating the concentration at which the compound inhibits 50% of cell growth.
There is no available data on the antimicrobial efficacy of this compound against bacterial or fungal pathogens. Such studies would typically assess the compound's ability to inhibit the growth of various microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).
The effect of this compound on specific physiological processes in cellular contexts, such as lipid metabolism, has not been reported in the scientific literature. Investigations in this area would involve cellular models to assess changes in key metabolic markers or pathways upon treatment with the compound.
Biochemical Assay Platforms for Target Validation and Functional Activity
No information is available regarding the evaluation of this compound in enzyme activity assays. This type of research is crucial for identifying the molecular targets of a compound and would involve testing its inhibitory or activating effects on specific enzymes that are relevant to a disease of interest.
There are no published studies on the interaction of this compound with any biological receptors. Receptor binding assays are used to determine the affinity of a compound for a particular receptor, while signaling assays assess its functional effect (e.g., as an agonist or antagonist) on receptor-mediated pathways.
Relevant In Vivo Animal Models for Pharmacological Characterization
The in vivo evaluation of a novel compound like this compound would typically involve a series of established animal models to determine its therapeutic potential and physiological effects. The choice of models would be guided by the compound's proposed mechanism of action, identified through initial in vitro screening.
Efficacy Assessment in Established Disease Models
To assess the therapeutic efficacy of this compound, researchers would employ animal models that mimic specific human diseases. For instance, if the compound showed potential as an anticonvulsant in preliminary studies, models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model would be utilized. In these models, the ability of the compound to prevent or reduce the severity and duration of seizures would be quantified.
Similarly, if the compound was investigated for analgesic properties, particularly for neuropathic pain, a common model would be chemotherapy-induced peripheral neuropathy (CIPN), often induced in rodents using agents like paclitaxel. Efficacy would be measured by assessing the animal's pain perception in response to stimuli.
The results from such studies would typically be presented in data tables, comparing the effects of different doses of the investigational compound to a placebo and a standard-of-care drug.
Evaluation of Systemic Pharmacological Responses
Beyond efficacy in specific disease models, the systemic pharmacological effects of this compound would be evaluated to understand its broader physiological impact. This would involve monitoring a range of parameters in live animals following administration of the compound.
Key assessments would include cardiovascular monitoring (heart rate, blood pressure), respiratory function, and neurological examinations to detect any signs of toxicity or off-target effects. For example, the rotorod test is a common method to assess for potential neurological deficits or motor coordination impairments.
Data from these systemic pharmacology studies would be crucial for building a comprehensive profile of the compound's in vivo activity and for identifying any potential liabilities that could hinder its further development.
Conclusion and Future Research Perspectives
Summary of the Current Research Landscape for 1-benzyl-3-(1H-indol-6-yl)urea
Currently, dedicated, peer-reviewed research focusing explicitly on the synthesis, characterization, and biological evaluation of this compound is not extensively available in the public domain. The compound is recognized and cataloged by chemical suppliers, confirming its structural identity and availability for research purposes.
The existing research landscape must therefore be inferred from studies on structurally related compounds. The broader class of indole-urea derivatives has attracted significant attention, particularly as inhibitors of key cell cycle regulators like Checkpoint Kinase 1 (CHK1). researchgate.netnih.govacs.org CHK1 is a critical serine/threonine kinase in the DNA damage response pathway, and its inhibition is a validated strategy for sensitizing cancer cells to chemotherapy and radiation. researchgate.netnih.gov
Many potent CHK1 inhibitors feature a bisaryl urea (B33335) structure, where an indole (B1671886) or indazole ring serves as one of the key aromatic systems. researchgate.netresearchgate.net The urea linker is crucial for establishing critical hydrogen-bonding interactions within the kinase's ATP-binding pocket. nih.gov Specifically, the 6-aminoindole (B160974) precursor, which would be required for the synthesis of this compound, is noted in studies on related anti-proliferative agents, suggesting its importance for biological activity. researchgate.net The N-benzyl group is also a common feature in many biologically active indole derivatives, often contributing to potency through hydrophobic interactions. researchgate.netnih.gov
Thus, while direct data is lacking, the constituent parts of this compound suggest a strong rationale for its investigation as a potential kinase inhibitor or anticancer agent.
Unexplored Research Avenues and Methodological Advancements
The scarcity of specific data on this compound defines a clear set of unexplored research avenues. The primary step would be the development and optimization of a robust synthetic route. Standard methods for urea formation, such as the reaction of 6-aminoindole with benzyl (B1604629) isocyanate or a multi-step procedure involving phosgene (B1210022) equivalents, could be employed and refined for this specific target. nih.gov
Following a confirmed synthesis, comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy) is essential. nih.govmdpi.com The next logical step is a thorough biological screening. Based on the established activity of related scaffolds, an initial screen should focus on a panel of protein kinases, with a particular emphasis on CHK1 and CHK2. researchgate.netacs.org
Methodological advancements can greatly accelerate this process. High-throughput screening (HTS) could rapidly assess the compound's activity against a wide array of biological targets. Furthermore, advanced cell-based assays are crucial to determine its effects on cell cycle progression, DNA damage repair, and apoptosis induction in various cancer cell lines, particularly in triple-negative breast cancer and ovarian cancer models where CHK1 inhibitors have shown promise. nih.gov
Potential for Derivative Development and Broad Therapeutic Applications
Beyond the parent molecule, this compound serves as an excellent template for the development of novel derivatives to establish a comprehensive Structure-Activity Relationship (SAR).
Table 1: Potential Sites for Derivative Development
| Position | Moiety | Potential Modifications | Rationale |
|---|---|---|---|
| 1 | Indole Nitrogen | Substitution with various alkyl or aryl groups. | To modulate lipophilicity and explore additional binding interactions. |
| 2 | Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -F). | To fine-tune electronic properties and influence binding affinity and selectivity. researchgate.netiomcworld.com |
| 3 | Indole Ring | Substitution at positions 2, 4, 5, or 7. | To probe for additional pockets within the target's binding site and improve potency. |
Creating a focused library of such derivatives would allow medicinal chemists to systematically probe the chemical space around the core scaffold. For instance, modifying the benzyl group could enhance potency or grant selectivity for CHK1 over other kinases. acs.org This systematic approach is a proven strategy for optimizing fragment-derived hits into clinical candidates.
While the primary hypothesized application is in oncology, the indole and urea motifs are present in drugs with a wide range of therapeutic uses, including antimicrobial, anti-inflammatory, and neuroprotective agents. ontosight.aisci-hub.senih.govrjpn.org Therefore, broader screening of these new derivatives could uncover unexpected biological activities, opening up entirely new therapeutic possibilities.
Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry
The exploration of this compound and its future derivatives is an inherently interdisciplinary endeavor, situated at the crossroads of medicinal chemistry and chemical biology.
Computational Chemistry: Before synthesis, molecular docking and dynamics simulations can predict the binding modes of the compound and its proposed derivatives within the active site of target proteins like CHK1. This computational insight can help prioritize which derivatives to synthesize, saving time and resources. nih.gov
Chemical Biology: Once synthesized, the compound can be used as a chemical probe to study the biology of its target. For example, if it proves to be a selective CHK1 inhibitor, it could be used to further elucidate the specific roles of CHK1 in cellular processes beyond what is already known.
Organic Synthesis & Process Chemistry: Developing an efficient, scalable, and safe synthesis for the lead compounds is a significant challenge that requires expertise in process chemistry, especially if the compound advances toward preclinical development. nih.gov
Q & A
Q. Advanced Optimization :
- Solvent Effects : DMF improves solubility of intermediates, but alternatives like THF may reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .
How is structural integrity confirmed post-synthesis?
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR verify urea linkage (δ ~6.5–7.5 ppm for indole protons) and benzyl group (δ ~4.5 ppm for CH₂) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₆H₁₄N₃O⁺: calculated 280.108, observed 280.107) .
Q. Advanced Analysis :
- X-ray Crystallography : Resolves 3D conformation, confirming planarity of the urea moiety and indole orientation .
How to design experiments to evaluate enzyme inhibition potential?
Q. Advanced Mechanistic Studies
- Target Selection : Prioritize kinases or receptors with structural homology to indole-binding proteins (e.g., formyl peptide receptors) .
- Assay Design :
- In Vitro : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and correlate with enzyme inhibition .
Q. Data Interpretation :
- Compare inhibition profiles with known urea derivatives to identify structure-activity relationships (SAR) .
How can contradictions in biological activity data be resolved?
Q. Advanced Analytical Strategies
- Metabolic Stability : Assess compound degradation in liver microsomes; poor stability may explain inconsistent in vivo results .
- Epimerization Check : Use chiral HPLC to rule out racemization during storage, which alters activity .
- Target Redundancy : Screen against off-target receptors (e.g., GPCRs) to identify confounding interactions .
What strategies improve solubility and bioavailability?
Q. Advanced Formulation Approaches
- Derivatization : Introduce polar groups (e.g., sulfonyl or hydroxyl) to the benzyl ring to enhance aqueous solubility .
- Prodrug Design : Mask the urea group with labile esters, improving membrane permeability .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time .
What key spectroscopic techniques differentiate this compound from analogs?
Q. Basic and Advanced Techniques
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) confirm functional groups .
- 2D NMR : COSY and HSQC resolve overlapping signals in crowded aromatic regions .
How to evaluate in vivo efficacy and pharmacokinetics?
Q. Advanced Preclinical Models
- Animal Studies : Administer orally (10–50 mg/kg) in rodent models of inflammation or cancer, monitoring plasma levels via LC-MS/MS .
- PK Parameters : Calculate AUC, Cₘₐₓ, and half-life to optimize dosing regimens .
What intermediates are critical for scalable synthesis?
Q. Basic Intermediate Preparation
- 1H-Indol-6-amine : Synthesize via Buchwald–Hartwig amination of 6-bromoindole .
- Benzyl Isocyanate : Prepare from benzyl amine and phosgene, or commercially source .
How can computational modeling predict target interactions?
Q. Advanced Computational Methods
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
How to conduct SAR studies for urea derivatives?
Q. Advanced SAR Strategies
- Substituent Variation : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to modulate steric and electronic effects .
- Bioisosteres : Swap urea with thiourea or carbamate to compare potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
